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Compound of Interest

Compound Name: 2,4-Dibromobenzo[d]thiazole

Cat. No.: B1371890

2,4-Dibromobenzo[d]thiazole is a halogenated heterocyclic compound belonging to the
benzothiazole family. Benzothiazole derivatives are recognized as crucial scaffolds in medicinal
chemistry, forming the core of compounds with a wide array of biological activities, including
antimicrobial, anticancer, and anti-inflammatory properties.[1][2] For researchers in drug
discovery and materials science, a thorough understanding of a compound's physical
properties is a non-negotiable prerequisite for development. These properties govern a
molecule's behavior from synthesis and purification to formulation and its ultimate
pharmacokinetic profile.

This technical guide provides a detailed overview of the core physical and spectroscopic
properties of 2,4-Dibromobenzo[d]thiazole (CAS No. 887589-19-7).[3][4] It outlines not only
the known values for this compound but also the robust, field-proven experimental
methodologies required to determine them. The causality behind experimental choices is
explained to ensure that protocols are not merely followed, but understood, allowing for
adaptation and troubleshooting.

Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound provide the first layer of its chemical
identity. These values are critical for assessing purity, predicting behavior in different
environments, and designing synthetic and purification strategies. The properties for 2,4-
Dibromobenzo[d]thiazole are summarized below.
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Property Value Source
CAS Number 887589-19-7 [31[4]
Molecular Formula C7H3Br2NS [4]
Molecular Weight 292.98 g/mol [4]
Appearance White to off-white solid [4]
Boiling Point 352.5 + 34.0 °C (Predicted) [4]
Density 2.113 + 0.06 g/cm? (Predicted) [4]

pKa -2.02 + 0.10 (Predicted) [4]

Appearance: The physical state as a white to off-white solid is the most immediate identifying
characteristic.[4] Visual inspection is the first step in sample verification.

Molecular Formula and Weight: The formula C7HsBr2NS and corresponding molecular weight
of 292.98 g/mol are foundational constants derived from its atomic composition.[4] This
information is essential for stoichiometric calculations in chemical reactions and is the basis for
mass spectrometry analysis.

Boiling Point: The predicted boiling point is high, which is expected for an aromatic compound
with two heavy bromine atoms that increase intermolecular van der Waals forces.[4] While this
value is predicted, it informs purification techniques like distillation, suggesting that high
temperatures or vacuum conditions would be necessary.

Solubility: The solubility profile is a critical parameter for reaction setup, extraction,
chromatography, and formulation. Due to its largely nonpolar aromatic structure, 2,4-
Dibromobenzo[d]thiazole is expected to be insoluble in water but soluble in common organic
solvents like ethers, chloroform, and acetone. A systematic solubility analysis is a cornerstone
of its characterization.

Section 2: Spectroscopic Profile for Structural
Elucidation
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Spectroscopy provides a "fingerprint" of a molecule, allowing for unambiguous structural
confirmation. For a novel or synthesized batch of 2,4-Dibromobenzo[d]thiazole, a
combination of NMR, IR, and Mass Spectrometry is required for full characterization.[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic
molecule.[6]

e 1H NMR: For 2,4-Dibromobenzo[d]thiazole, the proton NMR spectrum is expected to show
signals in the aromatic region, typically between 6.5 and 8.5 ppm.[7][8] The three protons on
the benzene ring will exhibit a complex splitting pattern due to coupling with each other. The
precise chemical shifts and coupling constants would allow for the definitive assignment of
each proton to its position on the ring.

e 13C NMR: The carbon spectrum will show distinct signals for each of the seven unique
carbon atoms in the molecule. Aromatic carbons typically resonate in the 120-150 ppm
range.[8][9] The carbons bonded to the electronegative bromine, nitrogen, and sulfur atoms
would be expected to show shifts influenced by these heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the
vibrations of its chemical bonds.

e Aromatic C-H Stretching: Sharp peaks are expected in the region of 3000-3100 cm™1,
characteristic of C-H bonds on the benzene ring.[9][10]

e C=C and C=N Stretching: Vibrations from the fused aromatic and thiazole rings typically
appear as a series of bands in the 1400-1670 cm~1 region.[10][11]

e C-S Stretching: A signal confirming the presence of the thiazole ring is often observed
around 600-700 cm~1.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues about a molecule's
structure through its fragmentation pattern.
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e Molecular lon Peak (M*): Due to the presence of two bromine atoms, the mass spectrum of
2,4-Dibromobenzo[d]thiazole will display a characteristic isotopic pattern. Bromine has two
major isotopes, 7°Br and 8!Br, in an approximate 1:1 ratio.[12][13] This results in a distinctive
pattern for the molecular ion:

o A peak for the molecule with two 7°Br isotopes (M*).

o A peak at M+2 for the molecule with one 7°Br and one &Br. This peak will be
approximately twice the intensity of the M* peak.

o A peak at M+4 for the molecule with two 81Br isotopes. This peak will be of similar intensity
to the M+ peak. This M, M+2, M+4 pattern with a ~1:2:1 ratio is a definitive indicator of a
dibrominated compound.[14][15]

Section 3: Experimental Methodologies for Property
Determination

The trustworthiness of physical property data hinges on the integrity of the experimental
methods used to obtain it. The following are self-validating protocols for key characterization
experiments.

Protocol 1: Solubility Profile Determination

This protocol establishes the solubility of the compound in a range of common laboratory
solvents, providing insight into its polarity and potential for acid-base chemistry.[16][17]

Methodology:

e Preparation: Dispense approximately 25 mg of 2,4-Dibromobenzo[d]thiazole into a series
of small, dry test tubes.

e Solvent Addition: To each tube, add 0.75 mL of a single solvent (e.g., water, diethyl ether,
ethanol, acetone, 5% HCI, 5% NaOH) in portions.[17]

e Mixing: After each addition, shake the tube vigorously for 10-20 seconds and allow it to stand
for 30 seconds.[18]
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e Observation: Record the compound as "soluble" if the solid completely dissolves, "partially
soluble™ if some solid remains, or “insoluble."[19]

o Causality: Testing in aqueous acid (5% HCI) and base (5% NaOH) is crucial.[20] Solubility in
dilute acid would indicate a basic functional group (like an amine), while solubility in base
would suggest an acidic group (like a phenol or carboxylic acid). Given the predicted pKa of
-2.02, 2,4-Dibromobenzo[d]thiazole is not expected to be soluble in aqueous acid or base,
confirming its neutral heterocyclic nature.[4]
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Solubility Determination
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Caption: A systematic workflow for determining the solubility class of an organic compound.
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Protocol 2: Spectroscopic Sample Preparation and
Analysis

Accurate spectroscopic data relies on pure, properly prepared samples and correctly
configured instrumentation.

Methodology:

o NMR Sample Preparation:

o

Accurately weigh 5-10 mg of the compound.

o Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean
vial. The choice of solvent is critical; it must dissolve the compound and have a known,
non-interfering signal.

o Transfer the solution to a clean, dry NMR tube.

o Acquire *H and *3C spectra. The number of protons and carbons observed should match
the molecular formula, providing an internal validation of sample purity.[5]

» IR Sample Preparation (ATR):

o Place a small, dry sample of the solid directly onto the crystal of an Attenuated Total
Reflectance (ATR) accessory of an FTIR spectrometer.

o Apply pressure to ensure good contact between the sample and the crystal.

o Collect the spectrum. This method is rapid and requires minimal sample preparation. The
presence of characteristic aromatic and C-S bands validates the core benzothiazole
structure.[10]

e Mass Spectrometry (Direct Infusion ESI/APCI):

o Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or

acetonitrile).

o Infuse the solution directly into the mass spectrometer using a syringe pump.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/pdf/validating_the_synthesis_of_benzothiazole_derivatives_through_spectroscopic_methods.pdf
https://www.jchr.org/index.php/JCHR/article/download/5880/3636/11030
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Acquire the mass spectrum in both positive and negative ion modes. The observation of
the distinct ~1:2:1 isotopic pattern for a dibrominated compound at the expected m/z is a
key validation point.[12][13]

Spectroscopic Validation

Synthesized Compound
(2,4-Dibromobenzo[d]thiazole)

v

NMR Analysis | ¢ FTIR Analysis Mass Spec Analysis
(*H, 13C in CDCls) (Solid, ATR) (ESI or APCI)

: ‘,

>
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g Structure Validated gy

Click to download full resolution via product page

Caption: A parallel workflow for the comprehensive spectroscopic validation of a synthesized
compound.

Conclusion

The physical properties of 2,4-Dibromobenzo[d]thiazole define its chemical identity and guide
its application in scientific research. This guide has detailed its core physicochemical
characteristics and the expected spectroscopic fingerprints. More importantly, it has provided
the underlying experimental methodologies and their scientific rationale, empowering
researchers to generate reliable, high-quality data. The rigorous application of these protocols
ensures the scientific integrity required for advancing drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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d-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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